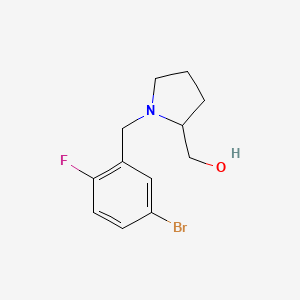
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions, drawing from starting materials like nitro compounds, anilines, or halides. A specific method for synthesizing similar compounds involves high-throughput screening for potency and selectivity, followed by medicinal chemistry optimizations to enhance pharmacokinetic properties. For instance, VX-770, a quinolinone derivative, was synthesized through extensive medicinal chemistry efforts, showcasing the typical pathway for developing compounds with precise biological functions (Hadida et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, is characterized by specific functional groups that define their chemical reactivity and interaction with biological molecules. Studies often employ techniques like crystal structure analysis, DFT studies, and Hirshfeld surface analysis to understand the spatial arrangement of atoms and the electronic properties of these molecules. For example, a study on a related compound demonstrated the significance of the oxoquinoline unit's planarity and its substituents' orientation in defining molecular interactions (Baba et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation, N-alkylation, and reactions with phosphorus oxychloride, demonstrating their synthetic versatility. For example, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride leads to chloro derivatives, highlighting the reactivity of the quinoline core towards electrophilic substitution (Ukrainets et al., 2009).
科学的研究の応用
Antimicrobial Agents
Research has demonstrated the potential of quinoline derivatives as effective antimicrobial agents. A study focused on the synthesis of a series of compounds, including quinazolinone and 4-thiazolidinone derivatives, revealing their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species Desai, Dodiya, & Shihora, 2011.
Anticancer and Fluorescence Agents
Quinoline derivatives have been explored for their anticancer properties and fluorescence. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which showed cytotoxic activity towards various cancer cell lines, along with their fluorescent properties Funk et al., 2015. These findings indicate their potential use in cancer therapy and as tools in biological imaging.
Calcium Channel Antagonists
Quinoline derivatives have been identified as potential calcium channel antagonists. Research involving the synthesis of hexahydroquinoline derivatives demonstrated their ability to modulate calcium channels, which is crucial for various physiological processes. These compounds were tested for their effects on isolated rat ileum and thoracic artery, indicating their potential in treating cardiovascular diseases Simşek et al., 2006.
Breast Anticancer Activity
Another study focused on synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The study found significant anticancer activity in some of the synthesized compounds, suggesting their potential as therapeutic agents against breast cancer Gaber et al., 2021.
特性
IUPAC Name |
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSDDHFIJFNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
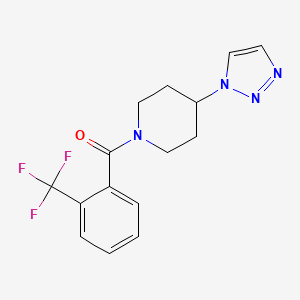
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)
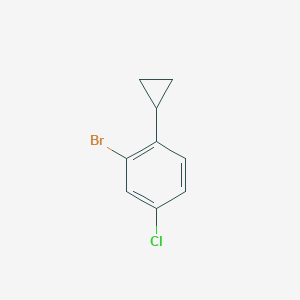
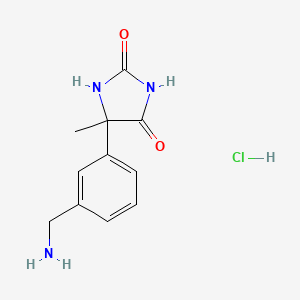

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)
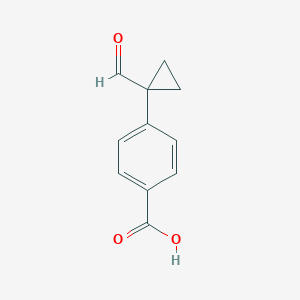
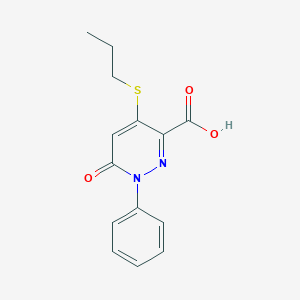

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
